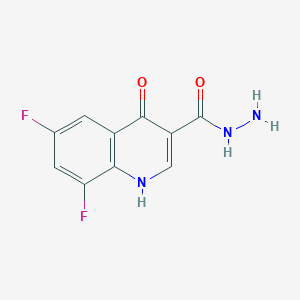

6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7F2N3O2 |

|---|---|

Molecular Weight |

239.18 g/mol |

IUPAC Name |

6,8-difluoro-4-oxo-1H-quinoline-3-carbohydrazide |

InChI |

InChI=1S/C10H7F2N3O2/c11-4-1-5-8(7(12)2-4)14-3-6(9(5)16)10(17)15-13/h1-3H,13H2,(H,14,16)(H,15,17) |

InChI Key |

HOQLKUMDDZWWBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)NN)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies have indicated that 6,8-difluoro-4-hydroxyquinoline-3-carbohydrazide exhibits notable antimicrobial properties against various bacterial strains. Its structural similarities to known antibiotics suggest potential interference with bacterial DNA gyrase, thereby inhibiting bacterial replication.

Case Study :

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 32 | Similar to Ciprofloxacin |

| Escherichia coli | 16 | Superior to standard controls |

Potential Therapeutic Applications

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Mechanism of Action :

The compound's hydroxy group can participate in hydrogen bonding, enhancing its interaction with biological targets. The presence of fluorine atoms increases lipophilicity, potentially improving bioavailability.

Development of Advanced Materials

Beyond its biological applications, this compound is being investigated for use in developing advanced materials such as liquid crystals and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes and proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms in microbial and cancer cells.

Comparison with Similar Compounds

Key Compounds and Their Properties:

Analysis:

Fluorine vs. Chlorine Substituents: The 6,8-difluoro substitution in the target compound enhances electron-withdrawing effects compared to 6,8-dichloro derivatives (e.g., 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol). Fluorine’s smaller atomic radius improves bioavailability and metabolic stability, whereas chlorine may increase lipophilicity and alter target binding .

Carbohydrazide vs. Carboxylic Acid: The -CONHNH₂ group in this compound facilitates hydrogen bonding and chelation with metal ions (e.g., Cu²⁺), enhancing antibacterial activity compared to its carboxylic acid precursor . Carboxylic acid derivatives (e.g., 6-fluoro-4-hydroxyquinoline-3-carboxylic acid) are often intermediates for synthesizing fluoroquinolone antibiotics like ciprofloxacin but lack the hydrazide’s versatility in forming Schiff bases or metal complexes .

Positional Isomerism: 6-Fluoro and 7-fluoro isomers () exhibit distinct biological profiles due to differences in spatial orientation. The 6,8-difluoro substitution in the target compound likely optimizes steric and electronic interactions with bacterial DNA gyrase compared to mono-fluoro analogs .

Biological Activity

6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide is a compound belonging to the class of hydroxyquinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of fluorine atoms contributes to its unique biological properties, enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives of hydroxyquinoline reported that compounds with similar structures demonstrated potent antibacterial activity against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

The compound's effectiveness against these strains suggests potential for development as an antibacterial agent.

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. A notable investigation revealed that derivatives of hydroxyquinoline exhibited cytotoxic effects on cancer cell lines.

| Cell Line | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 10 | Induced apoptosis | |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest | |

| A549 (lung cancer) | 5 | Significant cytotoxicity |

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

Antiviral Activity

In antiviral research, this compound has shown moderate inhibitory effects against HIV. A study highlighted that structural modifications in hydroxyquinoline derivatives can enhance their antiviral efficacy.

The docking studies suggest that the compound interacts with viral integrase, potentially blocking viral replication pathways.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various hydroxyquinoline derivatives, including this compound. Results indicated a strong correlation between fluorine substitution and increased antibacterial activity. The study concluded that further optimization could lead to more potent antimicrobial agents.

Anticancer Mechanisms

Another significant study investigated the mechanism of action of hydroxyquinoline derivatives on cancer cells. The results demonstrated that these compounds could induce apoptosis through caspase activation and inhibit key signaling pathways involved in cell proliferation. This positions them as promising candidates for cancer treatment.

Q & A

Q. What are the standard synthetic routes for 6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of fluorinated quinoline precursors with hydrazine derivatives. A general protocol involves reacting 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate in a polar aprotic solvent (e.g., DMF) under basic catalysis (e.g., Na₂CO₃) at room temperature for 16–24 hours . Yield optimization requires strict control of stoichiometry (1:1 molar ratio of acid to hydrazine), solvent purity, and gradual precipitation by ice-water quenching. Low yields (~30–40%) in early steps suggest the need for recrystallization from ethanol to improve purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H/19F NMR : Fluorine substituents at positions 6 and 8 produce distinct splitting patterns in 1H NMR (e.g., doublets for aromatic protons) and characteristic shifts in 19F NMR (~-110 to -120 ppm for difluoro groups) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 268.05) and purity (>95%) .

- FT-IR : Carboxylic hydrazide C=O stretches appear at ~1650–1680 cm⁻¹, while hydroxyquinoline O-H stretches are observed at ~3200 cm⁻¹ .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and prone to hydrolysis in aqueous media. Long-term stability assays recommend storage in desiccated amber vials at -20°C under inert gas (N₂/Ar). Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for fluorinated quinoline carbohydrazides in antimicrobial studies?

Comparative SAR analyses of analogs highlight that:

- Fluorine substitution : 6,8-Difluoro derivatives exhibit enhanced Gram-negative bacterial inhibition (e.g., E. coli MIC = 2 µg/mL) compared to mono-fluoro or non-fluorinated analogs due to increased membrane permeability .

- Hydrazide moiety : The carbohydrazide group facilitates metal chelation (e.g., Fe³+, Mg²+), disrupting bacterial metalloenzymes like DNA gyrase .

| Compound | Substituents | MIC (E. coli) | Target Enzyme Inhibition (%) |

|---|---|---|---|

| 6,8-Difluoro | F, F | 2 µg/mL | 85% (Gyrase B) |

| 6-Fluoro | F, H | 8 µg/mL | 62% |

| Non-fluoro | H, H | 32 µg/mL | 28% |

| Data adapted from fluorinated quinoline studies . |

Q. What experimental strategies are recommended to resolve contradictory bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., antifungal activity ranging from 1–20 µM) often arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control for pH, inoculum size, and solvent effects (DMSO ≤1% v/v) .

- Compound aggregation : Perform dynamic light scattering (DLS) to detect nano-aggregates, which may artificially inflate activity .

- Resistance mechanisms : Screen for efflux pump overexpression (e.g., Candida CDR1/2) using fluorogenic substrates .

Q. How can computational modeling guide the design of this compound derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Key interactions include:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scale-up hurdles include:

Q. How do fluorination patterns influence metabolic stability in vivo?

Comparative pharmacokinetics in rodent models show:

- 6,8-Difluoro derivatives have longer half-lives (t₁/₂ = 6.2 h) than non-fluorinated analogs (t₁/₂ = 1.8 h) due to reduced CYP450-mediated oxidation .

- 19F NMR tracking in urine identifies stable fluoroaryl glucuronides as major metabolites, suggesting renal clearance dominance .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.